

Application Notes: DAPI for Nuclear Staining in Fluorescence Microscopy

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Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481

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Introduction

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a well-established blue-fluorescent probe widely utilized in fluorescence microscopy.[1] It exhibits a strong affinity for the A-T rich regions of double-stranded DNA, making it an excellent stain for visualizing cell nuclei.[1][2] Upon binding to DNA, DAPI's fluorescence is significantly enhanced, emitting a bright blue signal that provides a stark contrast to other fluorescent labels, making it an ideal counterstain in multicolor fluorescence experiments.[3] DAPI is permeable to cell membranes to some extent, allowing it to be used for staining both live and fixed cells, although it is more commonly used in fixed-cell applications where membrane permeability is increased.[2][4] Its utility spans a broad range of applications, including cell counting, analysis of nuclear morphology, and the study of apoptosis.[1][4]

It is important to note that **Carbazole Violet**, also known as Pigment Violet 23 (PV23) or Dioxazine Violet, is a high-performance synthetic organic pigment used in inks, coatings, and plastics.[5][6][7] Despite its name, it is not typically used as a fluorescent probe in microscopy applications due to its properties as a pigment rather than a fluorophore. For researchers seeking a violet/blue fluorescent stain, DAPI is a well-characterized and highly recommended alternative.

Data Presentation

The photophysical properties of DAPI are summarized in the table below. These values are critical for configuring imaging systems to ensure optimal signal detection and minimize

crosstalk in multicolor experiments.

Property	Value	Reference(s)
Excitation Maximum (Ex_max)	~358 nm	[1] [2]
Emission Maximum (Em_max)	~461 nm (when bound to dsDNA)	[1] [8]
Laser Line	Violet (e.g., 405 nm) or UV	[4]
Common Filter Set	DAPI filter (e.g., ~360 nm excitation, ~460 nm emission)	[1] [4]
Quantum Yield	High when bound to dsDNA	N/A
Photostability	Moderate; use of antifade reagents is recommended	[3]

Experimental Protocols

The following are detailed protocols for the use of DAPI in staining fixed and live cells for fluorescence microscopy.

Protocol 1: Staining of Fixed Adherent Cells

This protocol is suitable for cells grown on coverslips or in imaging plates that have been fixed and permeabilized.

Materials and Reagents:

- Cells cultured on glass coverslips or imaging-grade plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)
- DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM in deionized water or DMF)[\[9\]](#)

- DAPI Staining Solution (working concentration: 300 nM in PBS)[9]
- Antifade Mounting Medium
- Fluorescence Microscope

Procedure:

- Cell Fixation and Permeabilization:
 - Wash the cells 1-3 times with PBS.[9]
 - Fix the cells with the fixation solution for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with the permeabilization solution for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- DAPI Staining:
 - Prepare the DAPI staining solution by diluting the stock solution to a final concentration of 300 nM in PBS.[9]
 - Add a sufficient volume of the DAPI staining solution to completely cover the cells.[3]
 - Incubate for 1-5 minutes at room temperature, protected from light.[9]
- Washing and Mounting:
 - Remove the DAPI staining solution.
 - Wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[2][9]
 - Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[3]

- Seal the edges of the coverslip with nail polish if long-term storage is required.
- Imaging:
 - Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[\[1\]](#)[\[2\]](#)

Protocol 2: Staining of Live Cells

While Hoechst dyes are often preferred for live-cell imaging due to lower toxicity, DAPI can be used, though it may require higher concentrations and longer incubation times due to its limited membrane permeability in live cells.[\[2\]](#)[\[8\]](#)

Materials and Reagents:

- Live cells in culture medium
- DAPI Stock Solution
- DAPI Staining Solution for Live Cells (working concentration: 0.5-1 µg/mL in culture medium)
- Fluorescence Microscope with environmental chamber (37°C, 5% CO₂)

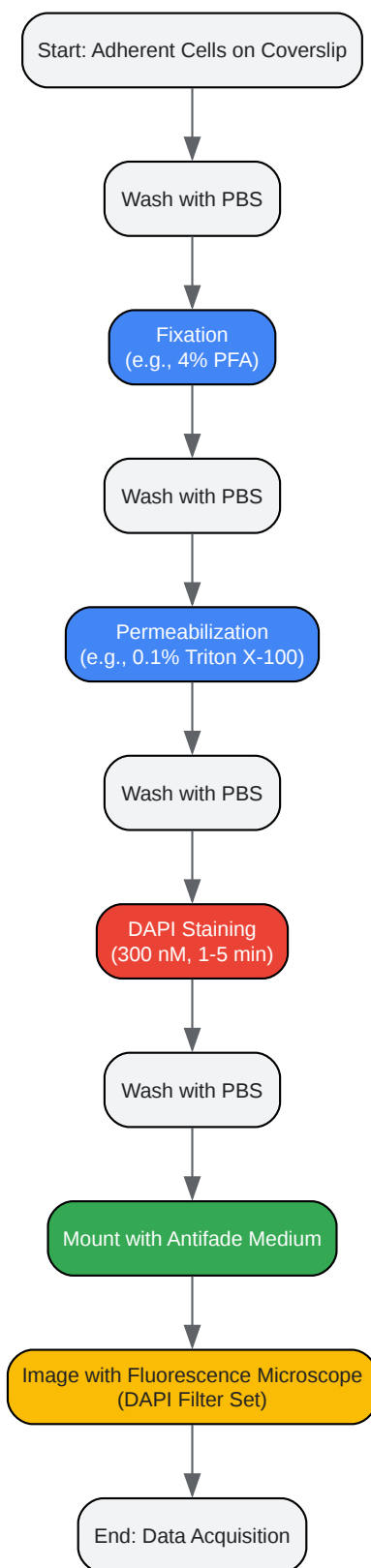
Procedure:

- DAPI Staining:
 - Prepare the DAPI staining solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration.
 - Remove the existing medium from the cells and replace it with the DAPI-containing medium.
 - Incubate the cells for approximately 10-15 minutes at 37°C.[\[4\]](#)
- Washing (Optional but Recommended):
 - Remove the staining medium and wash the cells once or twice with fresh, pre-warmed culture medium to reduce background fluorescence.

- Imaging:
 - Image the cells immediately using a fluorescence microscope equipped with an environmental chamber and a DAPI filter set.

Visualizations

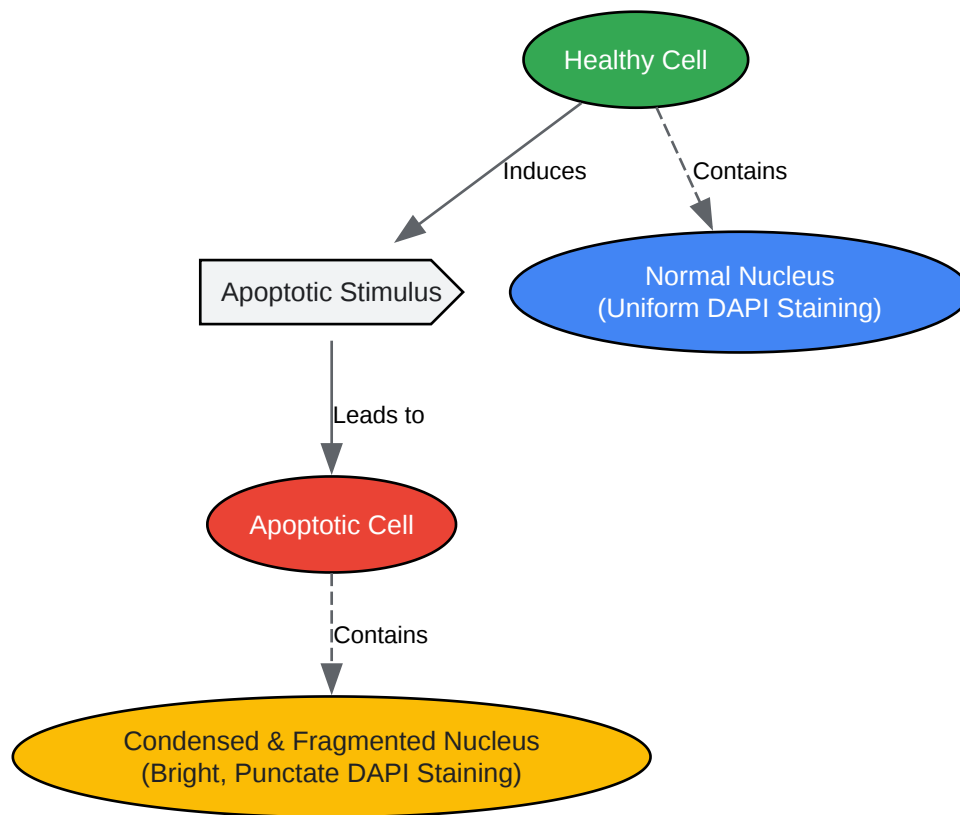
Experimental Workflow for DAPI Staining of Fixed Cells



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Caption: Workflow for DAPI staining of fixed adherent cells.

Application of DAPI in Apoptosis Detection



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Caption: DAPI visualization of nuclear changes during apoptosis.

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